

Selectivity Profile of 8-Amino-6-methoxyquinoline Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **8-Amino-6-methoxyquinoline**

Cat. No.: **B117001**

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This guide provides a comparative analysis of the selectivity of a series of **8-Amino-6-methoxyquinoline** derivatives. The primary focus of this document is to compare the antiplasmodial activity of these compounds against *Plasmodium falciparum* with their cytotoxic effects on a mammalian cell line. Due to the limited availability of public data on broad cross-reactivity screening for this specific class of compounds, this guide will focus on the available selectivity data.

Data Presentation: Antiplasmodial Activity and Cytotoxicity

The following table summarizes the in vitro activity of a series of **8-Amino-6-methoxyquinoline**-tetrazole hybrids against the chloroquine-sensitive NF54 strain of *P. falciparum* and their cytotoxicity against L-6 rat skeletal myoblasts. The selectivity index (SI) is calculated as the ratio of the 50% cytotoxic concentration (IC50) in L-6 cells to the 50% inhibitory concentration (IC50) against *P. falciparum*. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Compound ID	Linker/Side Chain Variation	P. falciparum NF54 IC50 (µM) [1][2]	L-6 Cells IC50 (µM)[1][2]	Selectivity Index (SI)
8	Ethyl linker, Phenyl side chain	7.05	>250	>35.5
9	Ethyl linker, 4- Fluorophenyl side chain	5.34	>250	>46.8
10	Ethyl linker, 4- Chlorophenyl side chain	6.25	>250	>40.0
11	Ethyl linker, 4- Bromophenyl side chain	2.92	>250	>85.6
12	Ethyl linker, 2- (Trifluoromethyl)phenyl side chain	2.51	185.7	74.0
13	Methyl linker, Ethyl side chain	23.60	>250	>10.6
14	Methyl linker, Isopropyl side chain	4.34	>250	>57.6
15	Methyl linker, Cyclohexyl side chain	2.68	124.0	46.3
16	Methyl linker, Phenyl side chain	0.449	248.5	553.4
17	Methyl linker, 4- Fluorophenyl side chain	0.324	54.73	168.9

18	Methyl linker, 4-Chlorophenyl side chain	0.428	136.2	318.2
19	Methyl linker, 4-Bromophenyl side chain	0.354	93.42	263.9
20	Methyl linker, 2-(Trifluoromethyl) phenyl side chain	2.00	119.4	59.7
21	Methyl linker, 1-Naphthyl side chain	1.26	175.6	139.4
22	Methyl linker, 2-Naphthyl side chain	0.395	87.23	220.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices in the field of antimalarial drug discovery.

In Vitro Antiplasmodial Activity Assay (*P. falciparum* NF54)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of *P. falciparum* by measuring parasite proliferation.

Materials:

- *P. falciparum* NF54 culture
- Human O+ red blood cells
- Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate)

- Test compounds and control drugs (e.g., chloroquine)
- 96-well microplates
- SYBR Green I dye
- Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
- Fluorescence plate reader

Procedure:

- Parasite Culture Synchronization: Synchronize the *P. falciparum* culture to the ring stage using a 5% D-sorbitol treatment.
- Plate Preparation: Prepare serial dilutions of the test compounds in complete parasite medium. The final DMSO concentration should be kept below 0.5%. Add 100 μ L of the drug dilutions to the wells of a 96-well plate.
- Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete parasite medium. Add 100 μ L of this suspension to each well.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
- Lysis and Staining: After incubation, add 100 μ L of lysis buffer containing SYBR Green I to each well.
- Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour and then measure the fluorescence with a plate reader (excitation: 485 nm, emission: 530 nm).
- Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (L-6 Cells)

This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line using a resazurin-based method.

Materials:

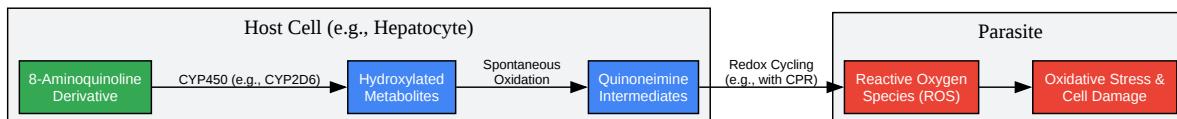
- L-6 cell line (rat skeletal myoblasts)
- Complete cell culture medium (e.g., DMEM, 10% FBS, penicillin-streptomycin)
- Test compounds and control drugs (e.g., podophyllotoxin)
- 96-well microplates
- Resazurin sodium salt solution
- Fluorescence plate reader

Procedure:

- Cell Seeding: Seed L-6 cells into a 96-well plate at a density of approximately 2,000 cells per well in 100 μ L of complete medium and incubate for 24 hours.
- Compound Addition: Prepare serial dilutions of the test compounds in complete cell culture medium. Add 100 μ L of the drug dilutions to the wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Resazurin Addition: Add 20 μ L of resazurin solution to each well and incubate for another 2-4 hours.
- Fluorescence Reading: Measure the fluorescence with a plate reader (excitation: 530 nm, emission: 590 nm).
- Data Analysis: Calculate the CC₅₀ values by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

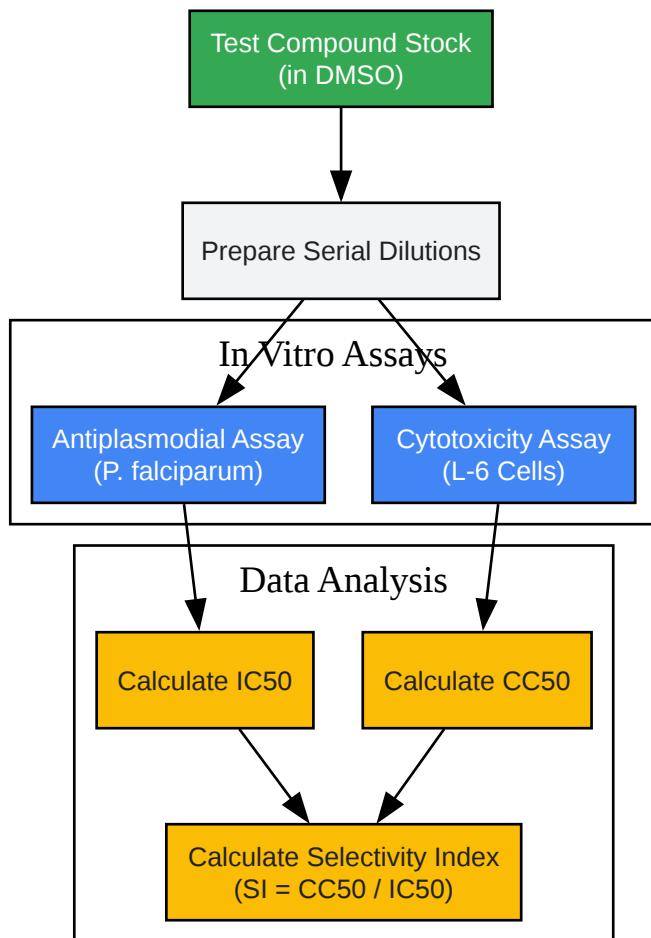
Visualizations

Proposed Bioactivation Pathway of 8-Aminoquinolines

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Caption: Proposed bioactivation of 8-aminoquinolines leading to parasite death.

Experimental Workflow for Selectivity Profiling

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Caption: Workflow for determining the selectivity index of test compounds.

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References

- 1. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 2. pharmacy180.com [pharmacy180.com]
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